1-Methyl-1H-1,2,3-triazole-4-carbonitrile
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Overview
Description
1-Methyl-1H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound with the molecular formula C₄H₄N₄. It is part of the triazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by a triazole ring substituted with a methyl group and a cyano group at specific positions, making it a versatile building block in organic synthesis .
Mechanism of Action
Target of Action
The primary targets of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile are currently unknown. This compound is a derivative of the 1,2,3-triazole family, which is known for its wide range of biological activities . .
Mode of Action
1,2,3-triazoles are known to interact with their targets via hydrogen bonding, dipole interactions, and π-π stacking
Biochemical Pathways
Other 1,2,3-triazole derivatives have been found to affect various biological pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As a member of the 1,2,3-triazole family, it may share some of the biological activities common to this family, such as antiviral, anti-inflammatory, and anticancer activities . .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of many drugs . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile are not fully understood yet. Triazoles are known to interact with various enzymes and proteins. For instance, some triazole derivatives have been optimized as potent and selective inverse agonists and antagonists of the PXR receptor .
Cellular Effects
Triazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Triazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3-triazole-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-cyanobenzyl alcohol with formaldehyde in the presence of a base can yield the desired triazole compound . Another method involves the use of amido-nitriles, which undergo cyclization to form the triazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the cyano group.
Substitution: The methyl and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation and alkylation reactions are typically carried out using reagents like bromine and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
1-Methyl-1H-1,2,3-triazole-4-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile: This compound has a similar triazole ring structure but with a bromine atom at a different position.
1-Methyl-1H-1,2,4-triazole-3-carbonitrile: Another triazole derivative with a different substitution pattern.
Methyl-1H-1,2,4-triazole-3-carboxylate: This compound features a carboxylate group instead of a cyano group.
Uniqueness: 1-Methyl-1H-1,2,3-triazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyltriazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c1-8-3-4(2-5)6-7-8/h3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUSCHMWIYXOOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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